N-(2-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
One common synthetic route involves the condensation of 2-chlorobenzylamine with ethanesulfonyl chloride, followed by cyclization with 4-methylbenzenesulfonyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2-CHLOROPHENYL)METHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE can be compared with other thiazole derivatives, such as:
2-Chlorophenyl methyl sulfone: Known for its antimicrobial properties.
N-(4-Chlorophenyl)-1,2-phenylenediamine: Used in the synthesis of dyes and other organic compounds.
Indole derivatives: Widely studied for their diverse biological activities, including anticancer and anti-inflammatory effects.
Properties
Molecular Formula |
C19H19ClN2O4S3 |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C19H19ClN2O4S3/c1-3-28(23,24)19-22-18(29(25,26)15-10-8-13(2)9-11-15)17(27-19)21-12-14-6-4-5-7-16(14)20/h4-11,21H,3,12H2,1-2H3 |
InChI Key |
VOYVYZSTSRZRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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